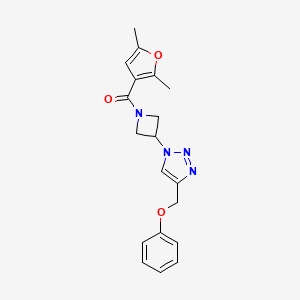

![molecular formula C16H11F6NO2 B2989095 N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide CAS No. 353503-13-6](/img/structure/B2989095.png)

N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide” is a chemical compound. It is related to “N- (3,5-Bis (trifluoromethyl)phenyl)-2-chloroacetamide” which is a protein degrader building block . It is also related to “N,N′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea” which is used as a catalyst in organic chemistry .

Chemical Reactions Analysis

“N,N′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea”, a related compound, is known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Applications De Recherche Scientifique

Here is an analysis of the scientific research applications of N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide based on the available information:

Fragment-Based Covalent Ligand Discovery

This compound can be used as a fragment electrophile or “scout” fragment in fragment-based covalent ligand discovery. It can also be incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .

Organic Transformations

The 3,5-bis(trifluoromethyl)phenyl motif of this compound is used ubiquitously in H-bond catalysts to promote organic transformations .

Chemical Derivatization

It is utilized in the chemical derivatization of amino-functionalized model surfaces .

Synthesis of Arylaminothiocarbonylpyridinium Zwitterionic Salts

The compound is involved in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts through an exothermic reaction with 4-pyrrolidinopyridine .

Enantioselective Michael Addition

It acts as a bifunctional cinchona organocatalyst, which can be used to synthesize stereoselective diaryl(nitro)butanone via enantioselective Michael addition of nitromethane to chalcones .

Safety and Hazards

The safety data sheet for a related compound “N-[3,5-Bis(trifluoromethyl)phenyl]thiourea” suggests that it is toxic if swallowed. It advises against eating, drinking, or smoking when using this product. It also recommends wearing protective gloves, clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Similar compounds have been used as protein degrader building blocks , suggesting that this compound may also interact with proteins in the body.

Mode of Action

It’s known that similar compounds can act as cysteine-reactive small-molecule fragments for chemoproteomic and ligandability studies . This suggests that N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide might interact with its targets through covalent bonding, leading to changes in the target proteins.

Biochemical Pathways

Similar compounds have been used in proteomic studies , suggesting that this compound may affect protein-related biochemical pathways.

Result of Action

Similar compounds have been used in studies of protein degradation , suggesting that this compound may have effects on protein levels within cells.

Propriétés

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F6NO2/c17-15(18,19)10-6-11(16(20,21)22)8-12(7-10)23-14(24)9-25-13-4-2-1-3-5-13/h1-8H,9H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBICZFIYMHDNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F6NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

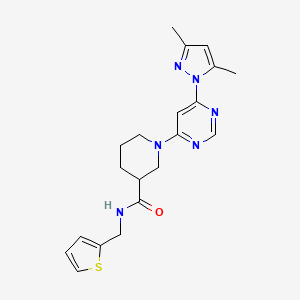

![2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2989015.png)

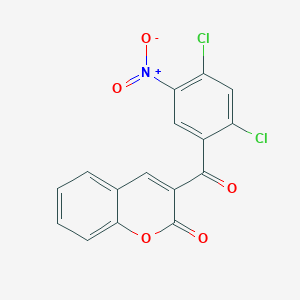

![3-Benzyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2989016.png)

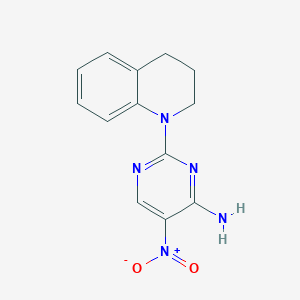

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2989017.png)

![1-(2,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2989020.png)

![Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester](/img/structure/B2989021.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2989025.png)

![N-(3-chloro-4-methylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2989029.png)

![(2-Chloro-4-fluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2989032.png)

![N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2989035.png)